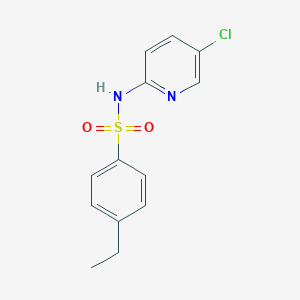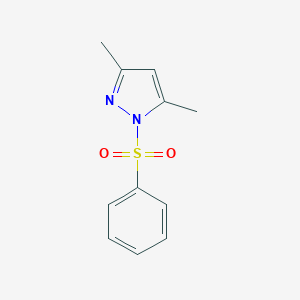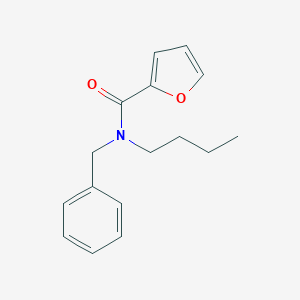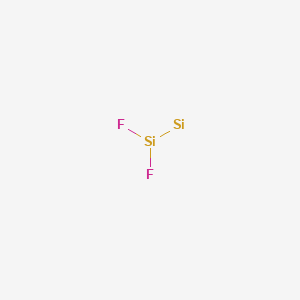
1,1-Difluorodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorodisilane is a chemical compound with the molecular formula Si2H2F2. This compound is a colorless, flammable gas that is commonly used in various scientific research applications. The compound is synthesized using different methods, including the reaction of silicon powder with hydrogen fluoride gas or the reaction of silicon tetrachloride with hydrogen gas.
Mechanism of Action
The mechanism of action of 1,1-Difluorodisilane is not fully understood. However, it is believed that the compound acts as a reducing agent, which means that it donates electrons to other compounds. This property makes the compound useful in various chemical reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1-Difluorodisilane on living organisms. However, studies have shown that the compound is toxic to aquatic organisms and can cause skin irritation and respiratory problems in humans.
Advantages and Limitations for Lab Experiments
1,1-Difluorodisilane has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for extended periods without significant degradation. Additionally, the compound is relatively easy to handle and can be used in a wide range of chemical reactions. However, the compound has several limitations, including its high reactivity, which can make it difficult to control in some reactions.
Future Directions
There are several future directions for research on 1,1-Difluorodisilane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, research is needed to understand the mechanism of action of the compound and its potential applications in various fields, including the semiconductor industry and the production of electronic devices. Finally, research is needed to understand the potential health effects of exposure to the compound and to develop strategies to minimize the risks associated with its use.
Conclusion
In conclusion, 1,1-Difluorodisilane is a chemical compound that has various scientific research applications. The compound is synthesized using different methods, and it has several advantages and limitations for use in laboratory experiments. While there is limited research on the biochemical and physiological effects of the compound, there are several future directions for research on the compound, including the development of new synthesis methods and the investigation of its potential applications in various fields.
Synthesis Methods
The synthesis of 1,1-Difluorodisilane is carried out using different methods, but the most commonly used method involves the reaction of silicon powder with hydrogen fluoride gas. The reaction is carried out in a reaction vessel at high temperatures and pressures. Another method involves the reaction of silicon tetrachloride with hydrogen gas, but this method is less commonly used.
Scientific Research Applications
1,1-Difluorodisilane has various scientific research applications, including its use as a precursor for the synthesis of other silicon-containing compounds. The compound is also used in the semiconductor industry as a dopant for silicon wafers. Additionally, the compound is used in the production of various electronic devices, including solar cells, transistors, and integrated circuits.
properties
CAS RN |
15857-41-7 |
|---|---|
Molecular Formula |
NiSO4 |
Molecular Weight |
94.17 g/mol |
InChI |
InChI=1S/F2Si2/c1-4(2)3 |
InChI Key |
IAVZOLWBTMJEQZ-UHFFFAOYSA-N |
SMILES |
F[Si](F)[Si] |
Canonical SMILES |
F[Si](F)[Si] |
synonyms |
1,1-Difluorodisilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



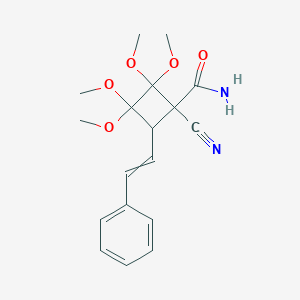
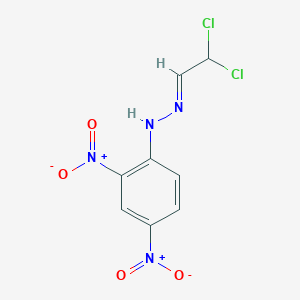
![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
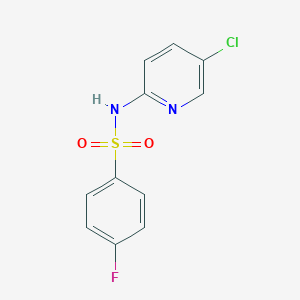
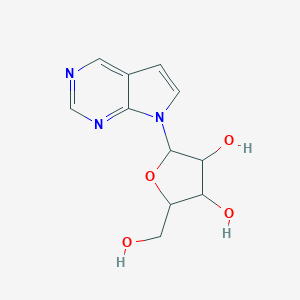
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
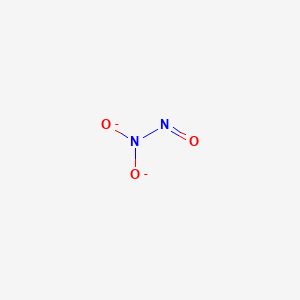
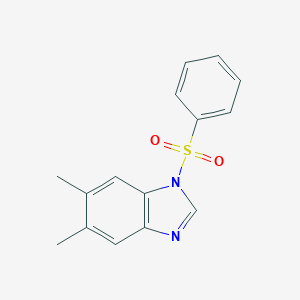
![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
